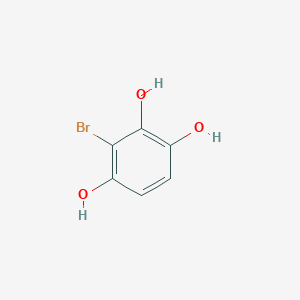

3-Bromobenzene-1,2,4-triol

Description

Structure

3D Structure

Properties

CAS No. |

99910-88-0 |

|---|---|

Molecular Formula |

C6H5BrO3 |

Molecular Weight |

205.01 g/mol |

IUPAC Name |

3-bromobenzene-1,2,4-triol |

InChI |

InChI=1S/C6H5BrO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H |

InChI Key |

LOODGNRNUNRBRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)O)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Advancements for 3 Bromobenzene 1,2,4 Triol

Retrosynthetic Approaches to the 3-Bromobenzene-1,2,4-triol Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comscribd.comdokumen.pub For this compound, the primary disconnections involve the carbon-bromine bond and the carbon-hydroxyl bonds.

A logical retrosynthetic strategy would involve two main pathways:

Halogenation of a Benzenetriol Precursor: This approach disconnects the C-Br bond, identifying 1,2,4-benzenetriol (B23740) as the key precursor. The forward synthesis would then involve the regioselective bromination of this triol.

Hydroxylation of a Bromobenzene (B47551) Precursor: This strategy involves disconnecting the C-OH bonds, suggesting a brominated benzene (B151609) derivative as the starting point. The synthetic challenge then lies in the selective introduction of three hydroxyl groups onto the aromatic ring.

These two primary retrosynthetic pathways guide the development of the specific synthetic methods discussed in the following sections.

Classical and Modern Approaches for the Synthesis of this compound

Building upon the retrosynthetic framework, chemists have developed several methods to synthesize this compound, which can be broadly categorized into halogenation and hydroxylation strategies.

Halogenation Strategies on Benzenetriol Scaffolds

The direct bromination of 1,2,4-benzenetriol is a primary route to obtaining brominated benzenetriols. This method leverages the activating and directing effects of the hydroxyl groups on the aromatic ring.

The reaction typically employs a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). Controlling the reaction conditions, including temperature and solvent, is crucial to achieve the desired regioselectivity and prevent over-bromination. The hydroxyl groups at positions 1, 2, and 4 direct the incoming electrophile (bromine) to specific positions on the ring. The synthesis of related compounds like 5-bromobenzene-1,2,3-triol (B1344235) often involves the bromination of benzene-1,2,3-triol with bromine or NBS in the presence of an acid catalyst. smolecule.com

Table 1: Reagents for Halogenation of Benzenetriols

| Reagent | Description |

| **Bromine (Br₂) ** | A common and effective brominating agent for activated aromatic rings. |

| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine, often used for selective bromination. |

Hydroxylation Techniques on Bromobenzene Precursors

An alternative approach involves the introduction of hydroxyl groups onto a pre-existing brominated benzene ring. google.com This can be a more challenging strategy due to the deactivating nature of the bromine atom towards electrophilic aromatic substitution. However, modern hydroxylation methods have provided viable pathways.

One such method involves the reaction of a brominated hydrocarbon with water or steam in the presence of a metal oxide catalyst to form a hydroxylated hydrocarbon. google.com For instance, dibromobenzene can react with water in the presence of a metal oxide to yield dihydroxybenzene. google.com While direct three-fold hydroxylation is complex, sequential hydroxylation or functional group interconversion strategies can be employed.

Electrochemical methods have also been explored for the hydroxylation of aromatic compounds. acs.org The anodic oxidation of substituted benzene derivatives can lead to hydroxylated products, although controlling regioselectivity can be a significant challenge, often resulting in mixtures of isomers. acs.org

Convergent and Divergent Synthetic Pathways

The concepts of convergent and divergent synthesis offer strategic advantages in preparing libraries of compounds, including derivatives of this compound. wikipedia.orgscholarsresearchlibrary.comresearchgate.net

Divergent Synthesis: A divergent strategy begins with a common core structure, which is then elaborated in different ways to produce a variety of related compounds. wikipedia.org Starting with 1,2,4-benzenetriol, a divergent approach could involve not only bromination but also other electrophilic substitutions to generate a library of halogenated and otherwise substituted benzenetriols. This method is particularly efficient for exploring structure-activity relationships. wikipedia.org

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to enhanced efficiency, selectivity, and sustainability. mdpi.com In the context of synthesizing this compound and its precursors, catalytic methods are particularly relevant in both the hydroxylation and halogenation steps.

For instance, the hydroxylation of brominated precursors can be facilitated by metal oxide catalysts. google.com Furthermore, catalytic hydrogenation of brominated precursors can be employed to produce triols. The use of catalysts like Rh/Al₂O₃ under high pressure has been reported for such transformations.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.wsnih.gov These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Key aspects of a green synthetic approach include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. nih.gov

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is one technique that can enhance reaction rates and reduce energy consumption. univpancasila.ac.id

For the synthesis of this compound, a greener approach might involve the use of a solid acid catalyst for bromination to simplify purification and minimize waste, or the development of a catalytic hydroxylation process that avoids harsh reagents and conditions.

Table 2: Green Chemistry Considerations in Synthesis

| Principle | Application in this compound Synthesis |

| Atom Economy | Favoring addition reactions over substitution reactions where possible. |

| Safer Solvents | Utilizing water or other green solvents in reaction media. nih.gov |

| Catalysis | Employing reusable catalysts for halogenation and hydroxylation steps. mdpi.com |

| Energy Efficiency | Exploring microwave-assisted or ambient temperature reaction conditions. univpancasila.ac.id |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from a laboratory-scale synthesis of This compound to a viable, large-scale industrial process necessitates rigorous optimization of reaction conditions to maximize yield, ensure product purity, and maintain economic feasibility. While specific optimization data for the synthesis of This compound is not extensively detailed in publicly available literature, the principles for optimizing the synthesis of related brominated phenolic compounds can be applied. The primary synthetic route would likely involve the selective bromination of 1,2,4-Benzenetriol . Key parameters that require systematic investigation include the choice of brominating agent, solvent, reaction temperature, and molar ratios of reactants.

The main challenges in scaling up the synthesis include controlling regioselectivity to ensure the bromine atom is introduced at the desired C-3 position and preventing over-bromination, which leads to the formation of di- or tri-brominated byproducts.

Research Findings on Related Compounds

Studies on analogous compounds provide valuable insights into potential optimization strategies. For instance, the bromination of methyl hydroquinone (B1673460) revealed a significant solvent effect on the reaction yield. japsonline.com The reaction, which uses N-bromosuccinimide (NBS) as the brominating agent, was tested in various solvents, with chloroform (B151607) demonstrating superior performance. japsonline.com

The data below illustrates the profound impact a solvent can have on the efficiency of a bromination reaction.

Table 1: Effect of Solvent on the Yield of Bromomethyl Dihydroquinone Data derived from a study on a related hydroquinone bromination. japsonline.com

| Solvent | Yield (%) |

|---|---|

| Chloroform | 79.2 |

| Dichloromethane | 51.7 |

| Ethyl Acetate | 50.4 |

| n-Hexane | 32.0 |

Furthermore, controlling the stoichiometry of the brominating agent is critical for achieving selective monobromination and maximizing the yield of the desired product. Research on the bromination of 8-hydroxyquinoline (B1678124) showed that varying the equivalents of molecular bromine (Br₂) drastically altered the product distribution. researchgate.net While an excess of the brominating agent led to a high yield of the dibromo derivative, a carefully controlled amount was necessary to favor the formation of the monobromo product. researchgate.net

The findings are summarized in the table below, highlighting the trade-offs between yield and selectivity.

Table 2: Influence of Bromine Stoichiometry on Product Yield in the Bromination of 8-Hydroxyquinoline Data adapted from research on a related heterocyclic system. researchgate.net

| Equivalents of Br₂ | Product | Yield (%) | Conversion of Starting Material (%) |

|---|---|---|---|

| 1.5 | 7-bromo-8-hydroxyquinoline (Monobromo) | 58 | Not Specified |

| 2.1 | 5,7-dibromo-8-hydroxyquinoline (Dibromo) | 90 | 100 |

For scalable synthesis of This compound , these findings suggest that a successful optimization strategy would involve:

Screening of Solvents: A range of polar and non-polar solvents should be tested to find the optimal medium that enhances reaction rate and yield while simplifying product purification.

Control of Stoichiometry: Precise control over the molar equivalents of the brominating agent (e.g., N-bromosuccinimide or Bromine) is essential to maximize the yield of the monobrominated product and minimize the formation of impurities. researchgate.net

Temperature Management: The reaction temperature must be carefully controlled to manage the reaction rate and prevent undesirable side reactions, such as polybromination.

Catalyst Investigation: For industrial-scale processes, the use of Lewis acid catalysts could be explored to improve bromination efficiency. The adoption of continuous flow reactors may also offer better control over reaction parameters, leading to improved consistency and yield. smolecule.com

By systematically investigating these parameters, a robust and efficient process for the scalable synthesis of This compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 3 Bromobenzene 1,2,4 Triol

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The reactivity of the aromatic ring in 3-Bromobenzene-1,2,4-triol is significantly influenced by the electronic effects of its substituents. The three hydroxyl groups are strong activating groups, donating electron density to the ring and making it more susceptible to electrophilic attack. Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, although it directs incoming electrophiles to the ortho and para positions.

Nucleophilic aromatic substitution on an aryl halide like this compound typically requires harsh conditions or the presence of strong electron-withdrawing groups to proceed via an addition-elimination mechanism. An alternative pathway is the benzyne (B1209423) mechanism, which involves the formation of a highly reactive aryne intermediate through elimination of a proton and the bromide ion. masterorganicchemistry.com This mechanism is contingent on the presence of a hydrogen atom on a carbon adjacent to the one bearing the leaving group. masterorganicchemistry.com Given the structure of this compound, the formation of a benzyne intermediate is plausible. The bromine atom can also be substituted by other nucleophiles, such as amines or thiols, under basic conditions, a reactivity crucial for synthesizing various substituted benzene (B151609) derivatives. smolecule.com

Oxidative Chemistry of this compound and Quinone Formation

The hydroxyl groups of this compound are susceptible to oxidation, a characteristic reaction of phenolic compounds. This oxidation can lead to the formation of quinones. smolecule.com The parent compound, 1,2,4-benzenetriol (B23740), is known to be oxidized to 1,4-benzoquinone (B44022). nih.gov Similarly, the oxidation of this compound is expected to yield bromo-substituted quinones. For example, its isomer, 5-bromobenzene-1,2,3-triol (B1344235), is oxidized to 5-bromo-1,2,3-benzenetriol quinone using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com The oxidation of hydroquinone (B1673460) to 1,4-benzoquinone is a well-established reaction, and the presence of a bromine substituent is not expected to inhibit this transformation. nih.gov

The formation of quinones from catechols and hydroquinones is a key aspect of their chemistry. nih.gov The oxidation of the di-phenolic metabolites of benzene, catechol and hydroquinone, results in the corresponding ortho- and para-benzoquinones. nih.gov This process is relevant to understanding the potential oxidative pathways of this compound.

Phenolic compounds, including this compound, are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The primary mechanisms by which antioxidants like phenols neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, include:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. nih.govresearchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation, which then loses a proton. nih.govresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET): The phenolic antioxidant first loses a proton, and the resulting phenoxide anion then donates an electron to the free radical. nih.gov

The efficiency of these mechanisms is influenced by factors such as the structure of the antioxidant, the solvent, and the pH. nih.gov The presence of electron-donating groups on the aromatic ring can enhance the radical scavenging ability by decreasing the dissociation energy of the phenolic hydroxyl bond. rsc.org The antioxidant activities of various phenolic compounds, including those with structures related to this compound, have been evaluated using assays like the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. sapub.orgresearchgate.net

Derivatization Reactions of Hydroxyl Groups (e.g., Esterification, Etherification)

The hydroxyl groups of this compound are reactive sites for various derivatization reactions, including esterification and etherification. These reactions allow for the modification of the compound's properties and the synthesis of more complex molecules.

Esterification can be achieved through reactions with acylating agents. For example, O-acetylation of aryl-methyl ethers to form acetylated phenols can be accomplished using boron alkoxides. researchgate.net

Etherification involves the conversion of the hydroxyl groups into ether linkages. For instance, in the synthesis of discotic liquid crystalline dibenzo compounds, the hydroxyl groups of 5-bromo-1,2,3-triol were reacted with 1-bromododecane (B92323) in a three-fold nucleophilic substitution to form the corresponding ethers. smolecule.com This type of reaction highlights the potential for similar transformations with this compound.

Reactivity of the Bromine Moiety: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling is a widely used cross-coupling reaction that pairs an organoboron compound with an organic halide. organic-chemistry.orgrsc.org The reaction of an aryl bromide, such as this compound, with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biaryl product. researchgate.netnih.govmdpi.com The mechanism involves the activation of the boronic acid by the base to facilitate transmetalation with the palladium complex. organic-chemistry.org Various palladium catalysts and reaction conditions have been developed to optimize the yield and scope of Suzuki couplings. organic-chemistry.orgmdpi.comnih.gov

Heck Reaction is another important palladium-catalyzed reaction that involves the coupling of an aryl halide with an alkene to form a substituted alkene. pnas.orgscirp.orgbeilstein-journals.orgbeilstein-journals.org The reaction of this compound with an alkene would result in the formation of a vinyl-substituted benzenetriol derivative. The choice of palladium source, ligand, base, and solvent can significantly influence the outcome and selectivity of the Heck reaction. pnas.orgbeilstein-journals.org

The following table summarizes key palladium-catalyzed cross-coupling reactions applicable to this compound:

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Biaryl |

| Heck Reaction | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., K₂CO₃) | Substituted Alkene |

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and optimizing its chemical transformations.

Reaction Kinetics studies would provide insights into the rates of the various reactions discussed. For instance, in electrophilic aromatic substitution, the relative rates of reaction at different positions on the ring would be determined by the electronic and steric effects of the substituents. The rate of palladium-catalyzed cross-coupling reactions can be influenced by factors such as the catalyst loading, ligand type, and temperature. pnas.org Kinetic studies on the coupling of boronic acids with triols have shown that the equilibrium can be reached within a few hours under specific pH conditions. researchgate.net

Thermodynamic Analyses help in understanding the energy changes associated with the reactions. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of reactants, intermediates, transition states, and products. marquette.edu For example, calculations on the ionized chlorobenzene···ammonia complex have been used to map the potential energy surface for nucleophilic substitution, identifying the energies of Wheland intermediates and transition states. marquette.edu Similar analyses for this compound could provide valuable information on the feasibility and pathways of its various transformations. The thermodynamic parameters associated with radical scavenging mechanisms, such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), are also important for predicting antioxidant activity. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Bromobenzene 1,2,4 Triol

High-Resolution Mass Spectrometry for Molecular and Fragment Ion Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of 3-Bromobenzene-1,2,4-triol. This method provides an exceptionally accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₆H₅BrO₃), the expected monoisotopic mass is 203.94221 Da. nih.gov HRMS techniques such as time-of-flight (TOF) or Orbitrap mass analyzers can readily confirm this value. google.com

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. google.com This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for this analysis. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, which is useful for confirming the molecular weight. In contrast, EI is a higher-energy technique that leads to extensive fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound may involve the loss of hydroxyl groups (•OH), water (H₂O), carbon monoxide (CO), and the bromine atom (•Br). raco.cat The study of these fragmentation patterns helps to piece together the molecule's structure. raco.cat

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₃ | nih.gov |

| Molecular Weight | 205.01 g/mol | nih.gov |

| Monoisotopic Mass | 203.94221 Da | nih.gov |

| Isotopic Pattern | Characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br isotopes | google.com |

| Common Adducts (ESI) | [M+H]⁺ |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

While standard 1D ¹H and ¹³C NMR provide initial structural information, advanced NMR techniques are crucial for the complete assignment of all protons and carbons in this compound and for understanding its three-dimensional structure.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for elucidating the connectivity of the molecule.

COSY spectra reveal proton-proton couplings, helping to identify neighboring protons on the aromatic ring. emerypharma.com

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. libretexts.org

HMBC shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying the substitution pattern on the benzene (B151609) ring and the connectivity of the hydroxyl groups. emerypharma.com

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

| ¹H | Aromatic C-H | 6.5 - 8.0 | libretexts.org |

| ¹H | Hydroxyl O-H | 8.0 - 10.0 | |

| ¹³C | Aromatic C-Br | ~110 - 120 | uou.ac.in |

| ¹³C | Aromatic C-OH | ~140 - 160 | uou.ac.in |

| ¹³C | Aromatic C-H | ~115 - 130 | uou.ac.in |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and halogen bonding.

While a specific crystal structure for this compound is not found in the searched results, related structures have been determined. For instance, the crystal structure of 4-Bromobenzene-1,2,3-triol has been solved in complex with human thymidylate synthase, revealing the binding orientation and interactions of the molecule within the protein's active site. atomistry.compdbj.org The crystal structure of 2,4-dibromobenzene-1,3,5-triol (B2424933) has also been reported. nih.gov

For this compound, X-ray crystallography would be expected to reveal a planar benzene ring with the bromo and triol substituents. A key feature of the solid-state structure would be an extensive network of intermolecular hydrogen bonds involving the three hydroxyl groups, which would significantly influence the crystal packing. The bromine atom could also participate in halogen bonding interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformation.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a broad and intense absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations would be found in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-Br stretching vibration would appear at lower frequencies, generally in the 500-700 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibration would also be observable. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

Electronic Spectroscopy (UV-Vis, Fluorescence) and Excited State Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its behavior upon electronic excitation.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the benzene ring. The presence of the hydroxyl and bromo substituents will shift the absorption maxima (λ_max) compared to unsubstituted benzene. The hydroxyl groups, being electron-donating, and the bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will influence the energy of the molecular orbitals. The UV-Vis spectrum of bromobenzene (B47551) shows an absorption maximum around 210 nm. nih.gov The addition of the triol groups would likely cause a red shift (a shift to longer wavelengths) of this absorption.

Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, which is the emission of light from an excited singlet state. The fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, provides a measure of the efficiency of the fluorescence process. The excited state properties of this compound, such as its lifetime and the potential for intersystem crossing to a triplet state, could be investigated using time-resolved fluorescence techniques. The presence of the heavy bromine atom could potentially enhance intersystem crossing, leading to phosphorescence.

Conformational Dynamics and Intermolecular Interactions in Condensed Phases

In condensed phases (liquids and solids), the behavior of this compound is governed by its conformational flexibility and the nature of its intermolecular interactions.

Conformational Dynamics: The primary conformational flexibility in this compound arises from the rotation of the hydroxyl groups around the C-O bonds. In the gas phase, multiple conformers may exist, differing in the relative orientations of the O-H bonds. In solution and in the solid state, the preferred conformations will be those that maximize favorable intermolecular interactions, particularly hydrogen bonding.

Intermolecular Interactions: The most significant intermolecular interaction for this compound is hydrogen bonding. The three hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonded networks in the solid state and strong interactions with polar solvents in solution. The bromine atom can also participate in halogen bonding, an attractive interaction between an electrophilic region on the bromine and a nucleophilic site on a neighboring molecule. These intermolecular forces play a crucial role in determining the compound's physical properties, such as its melting point, boiling point, and solubility.

Theoretical and Computational Chemistry Studies of 3 Bromobenzene 1,2,4 Triol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule. For 3-Bromobenzene-1,2,4-triol, these calculations reveal insights into its stability, reactivity, and the nature of its chemical bonds.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. dntb.gov.ua

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying chemical reactions. chemrxiv.org DFT calculations can be employed to map out the potential energy surface of a reaction involving this compound, allowing for the identification of reaction intermediates and, crucially, transition states. nih.gov

A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. reddit.com The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. By modeling potential reactions such as oxidation of the hydroxyl groups or nucleophilic substitution of the bromine atom, DFT can predict the most favorable reaction pathways.

To find a transition state, a guess of its geometry is typically optimized. youtube.com A subsequent frequency calculation is performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. reddit.comarxiv.org Intrinsic Reaction Coordinate (IRC) calculations can then be used to trace the path from the transition state down to the corresponding reactants and products, verifying that the correct pathway has been identified. reddit.com

Table 2: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound

| Reaction Type | Reactant(s) | Product(s) | Activation Energy (kcal/mol) |

|---|---|---|---|

| O-H Bond Cleavage | This compound | 3-Bromobenzene-1,2,4-trioxyl radical + H• | 95.2 |

| Electrophilic Aromatic Substitution (Nitration) | This compound + NO₂⁺ | Nitro-3-bromobenzene-1,2,4-triol | 18.5 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While quantum chemical calculations often model molecules in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the influence of solvent molecules on its structure and dynamics.

The hydroxyl groups of this compound can rotate around their C-O bonds, leading to various possible conformations (rotamers). MD simulations can explore the conformational landscape to identify the most stable, low-energy structures. The simulations would also reveal the nature of intramolecular hydrogen bonding between the adjacent hydroxyl groups, which plays a significant role in determining the preferred geometry.

When simulated in a solvent like water, MD can model the explicit interactions between the solute and solvent molecules. This allows for the study of the solvation shell around this compound and the specific hydrogen bonding patterns that form. Understanding these solvent effects is crucial, as they can significantly influence the molecule's reactivity and preferred reaction pathways.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. semanticscholar.org For this compound, parameters for NMR, IR, and UV-Vis spectroscopy can be calculated.

NMR Spectroscopy: Theoretical ¹H and ¹³C chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculated shifts can be correlated with experimental data to assign specific signals to each nucleus in the molecule. tandfonline.com

IR Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed. This theoretical spectrum helps in assigning the vibrational modes observed in experimental IR spectra, such as the O-H stretching, C-O stretching, and aromatic C-H bending modes. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. tandfonline.com

Comparing the calculated spectra with experimental results serves as a validation of the computational model. Discrepancies between theoretical and experimental values are expected due to factors like solvent effects and the inherent approximations in the computational methods. semanticscholar.org

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm, H on C5) | 7.15 | 7.08 |

| ¹³C NMR Chemical Shift (ppm, C-Br) | 115.8 | 114.2 |

| IR Frequency (cm⁻¹, O-H stretch) | 3450 | 3410 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov If this compound is identified as a lead compound for a specific biological target, QSAR can be a powerful tool for designing new, more potent analogues.

The process involves several steps:

Data Set Generation: A series of analogues of this compound would be synthesized, and their biological activity (e.g., IC₅₀ values) would be measured.

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., LogP).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound. This allows chemists to prioritize the synthesis of compounds that are most likely to have high activity, thereby saving time and resources in the drug discovery process. frontiersin.org

Table 4: Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromobenzene-1,2,4-trioxyl radical |

| Nitro-3-bromobenzene-1,2,4-triol |

Biological and Pharmacological Research: Mechanistic Insights Non Clinical Focus

In Vitro Studies on Molecular and Cellular Mechanisms of Action

Enzyme Inhibition and Activation Studies

The parent compound, 1,2,4-Benzenetriol (B23740) (BT), has been identified as an inhibitor of critical cellular enzymes. Studies have demonstrated that BT, following bioactivation by a peroxidase system, inhibits the activity of human topoisomerase II. nih.gov This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition can have significant cytotoxic effects. nih.gov Along with other phenolic benzene (B151609) metabolites like hydroquinone (B1673460) and catechol, BT was shown to inhibit topoisomerase II at concentrations at or below 10 µM. nih.gov Since other topoisomerase II inhibitors are known to have carcinogenic potential, this mechanism may be relevant to the biological effects of benzene metabolites. nih.gov

Furthermore, research suggests that 1,2,4-Benzenetriol can act as a potent suicide substrate for tyrosinase, an enzyme involved in melanin synthesis. This interaction may lead to the inactivation of the enzyme. cir-safety.org

Receptor Binding and Ligand-Target Interactions

No specific studies detailing the receptor binding profile or direct ligand-target interactions for 3-Bromobenzene-1,2,4-triol or its parent compound, 1,2,4-Benzenetriol, were identified in the reviewed literature.

Cellular Antioxidant and Redox Cycling Mechanisms

While phenolic compounds are often studied for their antioxidant properties, 1,2,4-Benzenetriol (BT) is highly reactive and primarily exhibits pro-oxidant behavior through rapid redox cycling. BT is among the most reactive of benzene's phenolic metabolites toward molecular oxygen. cir-safety.org It readily undergoes auto-oxidation, particularly at physiological pH, to its corresponding quinone (2-hydroxy-1,4-benzoquinone) via semiquinone radical intermediates. cir-safety.org This process generates a cascade of reactive oxygen species (ROS), including superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). cir-safety.orgnih.govnih.gov

The generation of these ROS can be catalyzed by metal ions; for instance, copper (II) has been shown to be a more active catalyst than iron (III) in the oxidation of BT. cir-safety.orgnih.gov Studies have demonstrated that catalase and superoxide dismutase can completely inhibit DNA damage caused by BT, confirming the central role of H₂O₂ and O₂•⁻ in its mechanism. nih.gov Conversely, polyphenols from green tea have been found to exert an inhibitory effect on the auto-oxidation of BT and suppress the generation of H₂O₂ and •OH. nih.gov

| Reactive Oxygen Species (ROS) Generated by 1,2,4-Benzenetriol |

| Superoxide (O₂•⁻) |

| Hydrogen Peroxide (H₂O₂) |

| Hydroxyl Radical (•OH) |

| Hypochlorous Acid (HOCl) (via MPO) |

This table summarizes the key reactive oxygen species produced during the redox cycling of 1,2,4-Benzenetriol, as identified in in vitro cellular models. cir-safety.orgnih.govnih.gov

Modulation of Cellular Pathways (e.g., Apoptosis, Inflammation)

The extensive generation of ROS by 1,2,4-Benzenetriol (BT) leads to significant modulation of cellular pathways, most notably the induction of apoptosis (programmed cell death). In the human myeloid cell line HL-60, BT induces apoptosis in a concentration-dependent manner. nih.govnih.gov

The mechanism of apoptosis induction is directly linked to its redox activity. The process is initiated by the intracellular increase of H₂O₂, which is then utilized by the enzyme myeloperoxidase (MPO), an enzyme abundantly expressed in myeloid cells. nih.govnih.gov MPO catalyzes the reaction between H₂O₂ and chloride ions to produce hypochlorous acid (HOCl), a potent oxidant. nih.gov This MPO-derived HOCl is considered a key trigger for BT-induced apoptosis. nih.govnih.gov The induction of apoptosis by BT can be significantly inhibited by catalase (an H₂O₂ scavenger), methionine (an HOCl scavenger), and 4-aminobenzoic acid hydrazide (an MPO-specific inhibitor), confirming the critical role of the H₂O₂–MPO–HOCl axis. nih.govnih.gov

In addition to apoptosis, BT has been shown to inhibit lipopolysaccharide (LPS)-stimulated nitric oxide production in BV-2 microglia cells, suggesting a potential role in modulating inflammatory pathways in the central nervous system. cir-safety.org

This table outlines the demonstrated effects of 1,2,4-Benzenetriol on key cellular signaling pathways in vitro.

Structure-Activity Relationship (SAR) Investigations for Bioactive Analogues

While direct SAR studies for this compound are unavailable, research on related bromophenols and other phenolic compounds provides valuable insights.

Hydroxyl Groups : For phenolic compounds, antioxidant activity is strongly correlated with the number and position of hydroxyl groups. An increased number of hydroxyl groups generally enhances radical scavenging activity. researchgate.netmdpi.com The 1,4-dihydroxy (hydroquinone) arrangement is often considered favorable for antioxidant effects. researchgate.net

Bromine Substitution : The effect of bromination is context-dependent. In some studies on bromophenols, bromination itself appeared to be of little importance to antioxidant activity compared to the hydroxyl arrangement. mdpi.com However, in other molecular scaffolds, halogenation can significantly enhance biological activity. For example, the bromination of methyl hydroquinone was found to increase its potency as a cyclooxygenase (COX-1 and COX-2) inhibitor. japsonline.com Similarly, bromination of certain flavonoids increased both their antioxidant activity and their lipophilicity, which may allow for better diffusion across cell membranes. nih.gov The addition of a bromine atom also introduces steric bulk, which can influence the rate of enzymatic transformations. nih.gov

Mechanistic Toxicology Studies at the Molecular and Cellular Level

The toxicity of 1,2,4-Benzenetriol (BT) at the molecular level is a direct consequence of its chemical reactivity and pro-oxidant nature. It is considered genotoxic, capable of inducing significant DNA damage. cir-safety.orgnih.gov

The mechanisms of this damage are multifactorial. Firstly, the production of ROS, particularly the hydroxyl radical, during its redox cycling can lead to oxidative DNA damage, including strand breaks. cir-safety.org Secondly, in cellular systems expressing myeloperoxidase (MPO), such as myeloid cells, the BT-driven production of HOCl can lead to the formation of halogenated DNA. nih.govnih.gov This "halogenative stress" can result in cytotoxic binding of chlorine to DNA, which may induce both genetic and epigenetic changes that contribute to carcinogenesis. nih.govnih.gov Studies using labeled DNA fragments have shown that BT induces damage primarily at guanine and adjacent thymine residues. nih.gov

This DNA damage, coupled with the inhibition of essential enzymes like topoisomerase II, forms the molecular basis for the cytotoxicity observed in various cell lines. nih.govresearchgate.net

Advanced Analytical Methodologies for 3 Bromobenzene 1,2,4 Triol

Chromatographic Separation Techniques (HPLC, GC, UPLC) for Purity and Quantification

Chromatographic methods are the cornerstone for the separation, identification, and quantification of 3-Bromobenzene-1,2,4-triol. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) offer distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for analyzing polar compounds like brominated phenols. For this compound, a C8 or C18 stationary phase is typically effective. Separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic or phosphoric acid to ensure peak sharpness) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.commdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or a standard UV-Vis detector, with monitoring at wavelengths around 280-290 nm where bromophenols exhibit significant absorbance. nih.gov A fully validated HPLC-UV method for seven bromophenolic compounds in red algae demonstrated excellent selectivity and linearity (R² ≥ 0.999) using a C8 column and an acetonitrile/water gradient. mdpi.com

Gas Chromatography (GC): Due to the polarity and low volatility imparted by the three hydroxyl groups, direct GC analysis of this compound is challenging. Therefore, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. This process reduces peak tailing and improves chromatographic performance. Common derivatizing agents include silylating reagents or diazomethane. Following derivatization, the analyte can be separated on a capillary column and detected using a Flame Ionization Detector (FID) or, for greater sensitivity and structural confirmation, a Mass Spectrometer (MS). epa.gov GC-MS is particularly powerful for identifying and quantifying brominated compounds in complex mixtures. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an evolution of HPLC, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and increased sensitivity. When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique provides exceptional selectivity and very low detection limits, making it ideal for trace analysis of brominated phenols in environmental or biological samples. nih.gov The high sensitivity of UPLC-MS/MS allows for the detection of analytes at the nanogram-per-liter (ng/L) level. nih.gov

| Technique | Column | Mobile Phase / Carrier Gas | Detection Method | Typical Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 or C8 (e.g., 150 mm x 2.0 mm, 3 µm) | Gradient of Water (with 0.05% TFA) and Acetonitrile | UV-Vis / DAD (210-290 nm) | Purity assessment, quantification in extracts |

| GC | Capillary Column (e.g., DB-5ms) | Helium or Hydrogen | Mass Spectrometry (MS) or FID (after derivatization) | Analysis in complex environmental samples |

| UPLC | Sub-2 µm Reversed-Phase C18 | Gradient of Water (with formic acid) and Acetonitrile | Tandem Mass Spectrometry (MS/MS) | Trace quantification in water and biological matrices |

Electrochemical Methods for Detection and Redox Characterization

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of phenolic compounds. These techniques are based on the oxidation or reduction of the analyte at an electrode surface.

The hydroxyl groups on the benzene (B151609) ring of this compound make it electrochemically active and susceptible to oxidation. Cyclic Voltammetry (CV) can be used to study its redox behavior, providing information on oxidation potentials and the nature of the electron transfer process. This characterization is fundamental for developing quantitative methods.

For quantitative analysis, techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are employed due to their higher sensitivity and better resolution compared to CV. Novel electrochemical sensors, often based on chemically modified electrodes, are being developed to enhance selectivity and lower detection limits for phenolic pollutants. mdpi.comrsc.org For instance, an HPLC method with electrochemical detection (HPLC-ECD) has been successfully used for determining bromophenols, utilizing a high anodic potential (+1450 mV) for sensitive detection. researchgate.net Studies on the electrochemical degradation of related compounds like 4-bromophenol (B116583) show that both reduction (debromination) and oxidation processes can occur, providing insights into potential transformation pathways. researchgate.net

Spectrophotometric and Fluorometric Assays for Trace Analysis

Spectrophotometric and fluorometric assays provide rapid and high-throughput options for the quantification of phenolic compounds, particularly for trace analysis.

Spectrophotometric Assays: These methods typically rely on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the analyte concentration. A common approach for total phenols involves coupling with diazonium salts under alkaline conditions to form a stable diazo chromophore, which can be measured by its absorbance, typically around 480 nm. abcam.com This method is noted for its selectivity, as it is not significantly affected by non-phenolic reducing agents. abcam.com Another strategy involves the formation of an ion-pair complex between the analyte and a dye reagent like Bromophenol Blue. niscpr.res.in The resulting colored complex can be extracted into an organic solvent and quantified, a technique that has been validated for various pharmaceutical compounds. researchgate.neturan.ua

Fluorometric Assays: Fluorescence-based methods offer superior sensitivity compared to absorbance-based techniques. While native fluorescence of this compound may be limited, derivatization with a fluorescent tag can be employed. Alternatively, probe-based assays can be developed. For instance, the fluorescence of certain nanoparticles, like zinc oxide nanoparticles, can be modulated in the presence of phenolic compounds, providing a basis for quantification. mdpi.com Three-dimensional fluorescence spectroscopy (Excitation-Emission Matrix) combined with multivariate statistical analysis is another powerful tool for analyzing mixtures of phenolic compounds in water, capable of resolving highly overlapping spectra. nih.gov

Development of Sample Preparation Strategies for Complex Matrices

Effective sample preparation is critical for removing interferences and concentrating the target analyte from complex matrices such as environmental water, soil, or biological fluids. The choice of technique depends on the matrix, analyte concentration, and subsequent analytical method.

Solid-Phase Extraction (SPE): SPE is the most widely used technique for the extraction and cleanup of phenolic compounds from aqueous samples. nih.govresearchgate.net The process involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of an appropriate organic solvent. For brominated phenols, reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are effective. mdpi.comnih.gov The procedure typically involves acidifying the sample to a low pH to ensure the phenols are in their neutral form, enhancing their retention on the nonpolar sorbent. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting phenols, as outlined in U.S. EPA Method 604. epa.gov It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase. However, LLE often requires large volumes of hazardous organic solvents and can be time-consuming and labor-intensive. nih.govresearchgate.net

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. researchgate.net A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). The analytes adsorb onto the fiber and are subsequently desorbed, typically in the hot injector of a gas chromatograph. SPME is valued for its simplicity, speed, and reduction in solvent use, making it a "greener" alternative for environmental analysis. nih.govnih.gov

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent. | High enrichment factors, reduced solvent use vs. LLE, high recovery. mdpi.comnih.gov | Can be prone to sorbent clogging with dirty samples. |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Well-established, suitable for large sample volumes. epa.gov | Requires large volumes of organic solvents, can be time-consuming. researchgate.net |

| Solid-Phase Microextraction (SPME) | Analyte adsorbs onto a coated fiber. | Solvent-free, fast, simple, integrates extraction and injection. researchgate.netnih.gov | Fiber fragility, potential for matrix effects. |

Validation of Analytical Methods for Specificity and Sensitivity

Method validation is a mandatory process to ensure that an analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, sensitivity, linearity, accuracy, and precision. arlok.com

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatography, this is demonstrated by achieving baseline separation of the analyte peak from all other peaks. mdpi.com

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com For trace analysis of brominated phenols in water, methods often achieve LODs in the low ng/L to µg/L range. nih.govnih.gov

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999. mdpi.comarlok.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within a range of 80-120%. chromatographyonline.com

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually reported as the relative standard deviation (RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses, with values typically required to be below 5-15% depending on the concentration level. mdpi.comchromatographyonline.com

| Parameter | Typical Acceptance Criteria | Reported Value Example [Reference] |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | ≥ 0.999 mdpi.com |

| LOD | Analyte dependent | 0.008 - 0.038 µg/mL mdpi.com |

| LOQ | Analyte dependent | 0.024 - 0.116 µg/mL mdpi.com |

| Accuracy (Recovery) | ~80 - 120% | 95.1 - 104.9% mdpi.com |

| Precision (Intra-day RSD) | < 15% | ≤ 6.28% mdpi.com |

| Precision (Inter-day RSD) | < 15% | ≤ 5.21% mdpi.com |

Potential Applications and Industrial Prospects Non Clinical

Role as a Versatile Chemical Intermediate in Complex Organic Synthesis

3-Bromobenzene-1,2,4-triol is a polysubstituted aromatic compound featuring three hydroxyl groups and a bromine atom. This specific arrangement of functional groups makes it a potentially valuable, though not widely documented, intermediate in complex organic synthesis. The presence of both electron-donating hydroxyl groups and an electron-wielding, yet synthetically versatile, bromine atom on the benzene (B151609) ring allows for a range of chemical transformations.

The hydroxyl groups can undergo etherification, esterification, and can direct further electrophilic aromatic substitution. The bromine atom, on the other hand, is a key functional group for introducing a wide variety of substituents through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors.

While specific examples of the use of this compound in multi-step synthesis are not abundant in the literature, the reactivity of closely related brominated phenols and catechols is well-established. For instance, brominated phenols are common starting materials for the synthesis of more complex phenols through ipso-hydroxylation/bromination/Suzuki–Miyaura coupling sequences. nih.gov It can be inferred that this compound could similarly serve as a precursor to highly substituted benzene derivatives with potential applications in various fields of chemistry.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Palladium catalyst, base, boronic acid | Aryl-substituted benzene-1,2,4-triols |

| Heck Coupling | Palladium catalyst, base, alkene | Alkenyl-substituted benzene-1,2,4-triols |

| Sonogashira Coupling | Palladium and copper catalysts, base, alkyne | Alkynyl-substituted benzene-1,2,4-triols |

| Buchwald-Hartwig Amination | Palladium catalyst, base, amine | Amino-substituted benzene-1,2,4-triols |

| Etherification | Base, alkyl halide | Alkoxy-substituted bromobenzenes |

Applications in Material Science and Polymer Chemistry

The polyhydroxylated nature of this compound suggests potential applications in material science and polymer chemistry. Phenolic compounds, in general, are known precursors to various polymers and resins. The three hydroxyl groups of this compound could potentially act as cross-linking sites in the formation of thermosetting resins, imparting rigidity and thermal stability to the resulting materials.

Furthermore, the bromine atom could serve a dual purpose. It can be a site for further functionalization to modify the properties of the resulting polymer, or it could be incorporated to enhance the flame-retardant properties of the material. Brominated compounds are widely used as flame retardants in a variety of polymers. europa.eu

While direct studies on the incorporation of this compound into polymers are scarce, the broader class of brominated phenols and their derivatives are utilized as both reactive and additive flame retardants in resins and polyesters. europa.eu The oxidation of bromophenols can also lead to the formation of brominated polymeric products. nih.gov This suggests that this compound could be a monomer or a modifying agent in the synthesis of specialty polymers with tailored properties such as thermal resistance, flame retardancy, and specific electronic characteristics.

Use as a Component in Advanced Analytical Reagents or Probes

Polyhydroxylated aromatic compounds, including catechols and hydroquinones, are known to be electrochemically active and can be used in the development of chemical sensors. mdpi.comresearchgate.net The hydroxyl groups can be oxidized at an electrode surface, and the presence of a bromine atom could modulate the redox potential, potentially allowing for more selective detection of certain analytes.

The structure of this compound, with its multiple hydroxyl groups, could also lend itself to the design of colorimetric or fluorescent probes. The hydroxyl groups can act as binding sites for specific ions or molecules, and this binding event could trigger a change in the spectroscopic properties of the compound. While there is no specific literature detailing the use of this compound for this purpose, the general principles of probe design suggest its potential. For example, hydroxylated polycyclic aromatic hydrocarbons are recognized as important biomarkers, and advanced analytical techniques are continuously being developed for their sensitive detection. nih.govmdpi.comrsc.orgresearchgate.net

Table 2: Potential Analytical Applications of this compound Derivatives

| Analytical Technique | Potential Role of this compound Derivative | Target Analyte Class |

|---|---|---|

| Electrochemistry | Redox-active material on an electrode surface | Biologically relevant molecules, metal ions |

| Colorimetry | Chromogenic reagent | Metal ions, anions |

Prospects in Agrochemical or Veterinary Science Research (non-human direct applications)

Brominated phenols and their derivatives have been investigated for their biological activities, which could be relevant in agrochemical and veterinary research. mdpi.com The bromine atom can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with biological targets. mdpi.com

While specific studies on the agrochemical or veterinary applications of this compound are not available, related compounds have shown various biological effects. The general class of bromophenols has been explored for antimicrobial and other activities. mdpi.com It is plausible that derivatives of this compound could be synthesized and screened for potential use as fungicides, herbicides, or other crop protection agents. Similarly, in veterinary science, such compounds could be investigated for their potential as antiparasitic or antimicrobial agents, although this remains a speculative area of research.

It is important to note that the environmental fate and potential toxicity of any new brominated compound would need to be thoroughly investigated before any practical application in these fields could be considered. nih.govresearchgate.net

Future Research Directions and Emerging Challenges for 3 Bromobenzene 1,2,4 Triol

Exploration of Unconventional Synthetic Routes and Biocatalysis

The development of efficient and sustainable methods for synthesizing 3-Bromobenzene-1,2,4-triol is a primary challenge. Traditional multi-step chemical syntheses can be resource-intensive and may generate hazardous waste. Future research could focus on unconventional synthetic strategies, including:

Enzymatic Halogenation: Utilizing halogenase enzymes to regioselectively introduce a bromine atom onto the Benzene-1,2,4-triol scaffold could offer a greener and more specific synthetic route.

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, potentially improving yields and safety for bromination reactions.

Biocatalysis: The use of microorganisms or isolated enzymes to perform one or more steps in the synthesis could lead to more sustainable and economically viable production methods. Research in this area would involve screening for and engineering enzymes with the desired activity and stability.

Design and Synthesis of Novel Derivatives with Enhanced Specificity

Assuming this compound exhibits interesting biological properties, the design and synthesis of novel derivatives would be a logical next step. The goal would be to enhance its potency, selectivity, and pharmacokinetic properties. This could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and assessing the impact on its biological activity to identify key functional groups.

Bioisosteric Replacement: Replacing the bromine atom or hydroxyl groups with other functional groups to modulate the compound's properties.

Prodrug Strategies: Designing inactive precursors that are metabolized into the active this compound in vivo to improve its delivery and reduce potential off-target effects.

Deeper Elucidation of Complex Biological Interactions and Pathways

A significant challenge lies in understanding how this compound interacts with biological systems. Future research should aim to:

Identify Molecular Targets: Utilizing techniques such as affinity chromatography and proteomics to identify the specific proteins or cellular components that this compound binds to.

Elucidate Mechanisms of Action: Investigating the downstream effects of these interactions to understand the compound's mechanism of action at a molecular level. This could involve transcriptomic and metabolomic studies.

Investigate Potential Therapeutic Applications: Based on its biological interactions, exploring the potential of this compound in areas such as antimicrobial or anticancer therapy. The parent compound, Benzene-1,2,4-triol, has shown antimicrobial activity, which suggests a potential avenue of investigation. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of computational approaches can accelerate research and overcome experimental challenges. Artificial intelligence (AI) and machine learning (ML) could be employed to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of this compound and its derivatives.

Virtual Screening: Use computational docking and molecular dynamics simulations to screen large libraries of virtual compounds and identify those with a high probability of interacting with a specific biological target.

Toxicity Prediction: Employ machine learning algorithms trained on data from other brominated compounds to predict the potential toxicity of this compound.

Addressing Scalability and Sustainability in Future Research and Development

If this compound or its derivatives show promise, the scalability and sustainability of their production will become critical. Key challenges to address include:

Process Optimization: Developing a manufacturing process that is efficient, cost-effective, and minimizes environmental impact.

Green Chemistry Principles: Applying the principles of green chemistry to reduce the use of hazardous reagents and solvents and to minimize waste generation.

Regulatory Compliance: Ensuring that the production process and the final product meet all regulatory requirements for safety and environmental protection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.